6-(Benzyloxy)pyrimidin-4-amine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the compound belongs to a class of molecules known as pyrimidines, which are known to interact with various biological targets and exhibit a wide range of biological activities .
Biochemical Pathways
Pyrimidine derivatives have been shown to interact with various biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including 6-(Benzyloxy)pyrimidin-4-amine, can be achieved through various methods. One common approach involves a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal to provide a broad range of substituted pyrimidines under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ZnCl2, NH4I, and N,N-dimethylformamide dimethyl acetal . Reaction conditions vary depending on the desired product and the type of reaction being performed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the ZnCl2-catalyzed three-component coupling reaction can produce 4,5-disubstituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have applications in the study of biological processes and the development of new biological assays.
Industry: The compound can be used in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Benzyloxy)pyrimidin-4-amine include other pyrimidine derivatives, such as:
Uniqueness
This compound is unique due to its specific benzyloxy substitution at the 6-position of the pyrimidine ring
Properties
IUPAC Name |
6-phenylmethoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFMBBBQPOGBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309279 | |
Record name | 6-(benzyloxy)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-75-0 | |
Record name | NSC211609 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(benzyloxy)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.